molecular formula C5H5BrClNS B566944 5-Bromo-2-chloro-4-ethylthiazole CAS No. 1291487-22-3

5-Bromo-2-chloro-4-ethylthiazole

Cat. No.: B566944
CAS No.: 1291487-22-3
M. Wt: 226.516
InChI Key: NGHSYJZHLYPHNX-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-ethylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the thiazole ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethoxide, spongy nickel, and various organoboron reagents for coupling reactions . Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-ethylthiazole involves its interaction with molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors . The specific pathways and targets depend on the functional groups attached to the thiazole ring and the overall molecular structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-4-ethylthiazole is unique due to the presence of both bromine and chlorine substituents along with an ethyl group on the thiazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

5-bromo-2-chloro-4-ethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClNS/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHSYJZHLYPHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716659
Record name 5-Bromo-2-chloro-4-ethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291487-22-3
Record name Thiazole, 5-bromo-2-chloro-4-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291487-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-4-ethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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